Lead-Like Physicochemical Properties: Lipinski Compliance and Calculated LogP Comparison
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate exhibits lead-like physicochemical parameters suitable for drug discovery programs, with zero violations of Lipinski's Rule of Five and a calculated XLogP3 of 2.8 [1]. This lipophilicity is markedly lower than that of heavily substituted oxazole derivatives (e.g., 2,4,5-trisubstituted oxazoles with XLogP > 4.5), positioning this compound as an attractive intermediate for maintaining favorable ADME properties in lead optimization [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) and Lipinski violations |
|---|---|
| Target Compound Data | XLogP3 = 2.8; Lipinski violations = 0; Molecular Weight = 288.02 g/mol [1] |
| Comparator Or Baseline | Class-level baseline: Typical trisubstituted oxazole derivatives with XLogP > 4.5; Lipinski upper bound MW = 500, LogP ≤ 5 [2] |
| Quantified Difference | XLogP approximately 1.7 units lower than typical heavily substituted oxazoles; 100% compliance with Lipinski rule-of-five |
| Conditions | Calculated physicochemical properties using XLogP3 algorithm; no experimental determination |
Why This Matters
Lower lipophilicity and full Lipinski compliance increase the probability that downstream compounds derived from this intermediate will have favorable oral bioavailability and reduced attrition in drug discovery pipelines.
- [1] AngeneChemical. Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate | 1227934-69-1. Computed Properties: XLogP3 2.8, MW 288.02. Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
